1-Amino-4-anilino-2-bromoanthraquinone
Overview
Description
1-Amino-4-anilino-2-bromoanthraquinone is an anthraquinone derivative known for its applications in various fields, including dye production and medicinal chemistry. Anthraquinones are a class of organic compounds that are widely used due to their vibrant colors and biological activities. The presence of amino, anilino, and bromo substituents on the anthraquinone core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-anilino-2-bromoanthraquinone can be synthesized through a multi-step process starting from 1-aminoanthraquinone. The general synthetic route involves the following steps:
Bromination: 1-Aminoanthraquinone is brominated using bromine in a suitable solvent like dimethylformamide (DMF) to yield 1-amino-4-bromoanthraquinone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-anilino-2-bromoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl amines, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form complex dyes and pigments.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted anthraquinones.
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
1-Amino-4-anilino-2-bromoanthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex dyes and pigments.
Medicine: Explored for its antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-amino-4-anilino-2-bromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. For instance, as an E-NTPDase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating extracellular nucleotide levels . This can influence various physiological processes, including neurotransmission, inflammation, and platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromoanthraquinone: Lacks the anilino group, making it less versatile in terms of chemical reactivity.
1-Amino-2-sulfo-4-anilinoanthraquinone: Contains a sulfo group, which imparts different solubility and reactivity properties.
1-Amino-4-anilinoanthraquinone: Lacks the bromo group, affecting its substitution reactions and overall reactivity.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-amino-4-anilino-2-bromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-14-10-15(23-11-6-2-1-3-7-11)16-17(18(14)22)20(25)13-9-5-4-8-12(13)19(16)24/h1-10,23H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIJUARACLJZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061787 | |
Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564-71-2 | |
Record name | 1-Amino-2-bromo-4-(phenylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1564-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Amino-4-anilino-2-bromoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-4-anilino-2-bromoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128427 | |
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Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-bromo-4-(phenylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-AMINO-4-ANILINO-2-BROMOANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45RYZ4FQ4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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